QC6352

Overview

Description

QC6352 is a potent and selective inhibitor of the lysine demethylase 4 (KDM4) family, which includes KDM4A, KDM4B, KDM4C, and KDM4D. This compound has shown significant anti-tumor and anti-proliferative activities, particularly in models of breast and colon cancer . This compound is known for its ability to reduce chemoresistant cell populations and inhibit tumor growth in vivo .

Mechanism of Action

- Additionally, KDM4A-C can also demethylate H3K36me3/me2 and H3K27me3/me2, as well as possibly non-histone proteins, albeit at a lower rate .

- In cancer, overexpression of KDM4 demethylases can disturb normal cellular balance, making them interesting targets for anti-cancer therapies .

- Further studies would provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

QC6352 has been identified as a selective KDM4C inhibitor . It interacts with the KDM4C enzyme, a histone methylation modulator, and plays a crucial role in regulating the SP1/CDK2 axis .

Cellular Effects

In cellular processes, this compound has been shown to trigger cellular senescence in gastric cancer cells harboring TP53 mutations . It also blocks the proliferation of breast cancer stem-like cells (BCSC) and prevents the regeneration of original patient tumor histology and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by suppressing KDM4C, thereby regulating the SP1/CDK2 axis . This leads to changes in gene expression and triggers cellular senescence .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound can efficiently trigger cellular senescence in gastric cancer cells harboring TP53 mutations .

Preparation Methods

The synthesis of QC6352 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes .

Chemical Reactions Analysis

QC6352 primarily undergoes interactions with the KDM4 family of enzymes. It inhibits these enzymes by binding to their active sites, thereby preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and cellular functions. The compound has shown moderate inhibitory activity against KDM5B as well . The major products formed from these reactions are demethylated histones, which play a crucial role in regulating gene expression .

Scientific Research Applications

It has demonstrated efficacy in inhibiting the growth of breast cancer stem-like cells and reducing tumor formation in xenograft models . Additionally, QC6352 has been shown to trigger cellular senescence in gastric cancer cells harboring TP53 mutations, making it a promising candidate for targeted cancer therapies . The compound’s ability to disrupt ribosome biogenesis and induce DNA damage responses further highlights its potential as an anti-cancer agent .

Comparison with Similar Compounds

QC6352 is unique in its selectivity and potency as a KDM4 inhibitor. Similar compounds include GSK467, a potent inhibitor of KDM5, and CPI-455, a specific inhibitor of KDM5A . Another related compound is QC8222, which is currently being tested in clinical trials for advanced colon cancer . Compared to these compounds, this compound has shown superior efficacy in targeting breast and colon cancer stem-like cells and reducing chemoresistant cell populations .

References

Properties

IUPAC Name |

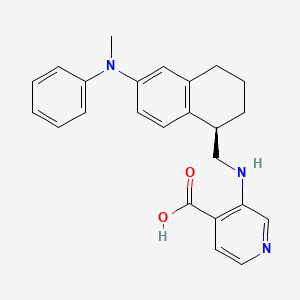

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMABFRQESMONQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)